molecular formula C15H11ClN2O B1232099 (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 339103-69-4

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B1232099
CAS RN: 339103-69-4
M. Wt: 270.71 g/mol
InChI Key: CKXLDTVCXCLZQJ-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone” is a chemical compound with the linear formula C15H11ClN2O . It has a molecular weight of 270.721 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone” are not well-documented. The molecular weight is known to be 270.721 .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development.

Antiulcer Applications

These compounds have also demonstrated antiulcer properties . They can potentially be used in the treatment of gastric ulcers and other related conditions.

Antibacterial Applications

Imidazo[1,2-a]pyridines have shown antibacterial activity . They can inhibit the growth of various bacteria, suggesting their potential use in combating bacterial infections.

Anticancer Applications

These compounds have exhibited anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer therapy.

Antifungal Applications

Imidazo[1,2-a]pyridines have demonstrated antifungal activity . They can inhibit the growth of various fungi, suggesting their potential use in treating fungal infections.

Antituberculosis Applications

These compounds have shown antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial for cell cycle regulation, and their inhibition can potentially be used in cancer therapy.

Calcium Channel Blockers

These compounds have been described as calcium channel blockers . They can inhibit the movement of calcium ions through the cell membrane, which can be useful in treating various cardiovascular diseases.

properties

IUPAC Name

(4-chlorophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXLDTVCXCLZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396276
Record name 8K-420S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

CAS RN

339103-69-4
Record name 8K-420S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CHLOROPHENYL)(7-METHYLIMIDAZO(1,2-A)PYRIDIN-3-YL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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